

TG 100713 CAS number and chemical properties

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Compound of Interest

Compound Name: TG 100713

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TG100713: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Applications of the PI3K Inhibitor TG100713.

This guide provides a comprehensive overview of TG100713, a potent phosphoinositide 3-kinase (PI3K) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, mechanism of action, and relevant experimental protocols.

Core Chemical Properties

TG100713 is a small molecule inhibitor belonging to the daminopyrimidine class. Its fundamental properties are summarized below.

Property	Value
CAS Number	925705-73-3[1]
Systematic Name	3-(2,6-diaminopyrimidin-4-yl)phenol
Molecular Formula	C ₁₂ H ₁₀ N ₆ O[2]
Molecular Weight	254.25 g/mol [2]
SMILES	OC1=CC=CC(C2=NC3=C(N)N=C(N)N=C3N=C2)=C1[2]
Appearance	Light yellow to khaki solid[2]

Biological Activity and Selectivity

TG100713 functions as a pan-PI3K inhibitor, targeting multiple isoforms of the enzyme with varying potency. It demonstrates the highest affinity for the δ and γ isoforms, which are primarily expressed in hematopoietic cells and play crucial roles in immune signaling. Its inhibitory activity against the ubiquitously expressed α and β isoforms is less potent. This selectivity profile makes TG100713 a valuable tool for investigating the specific roles of PI3K δ and PI3K γ in various cellular processes.

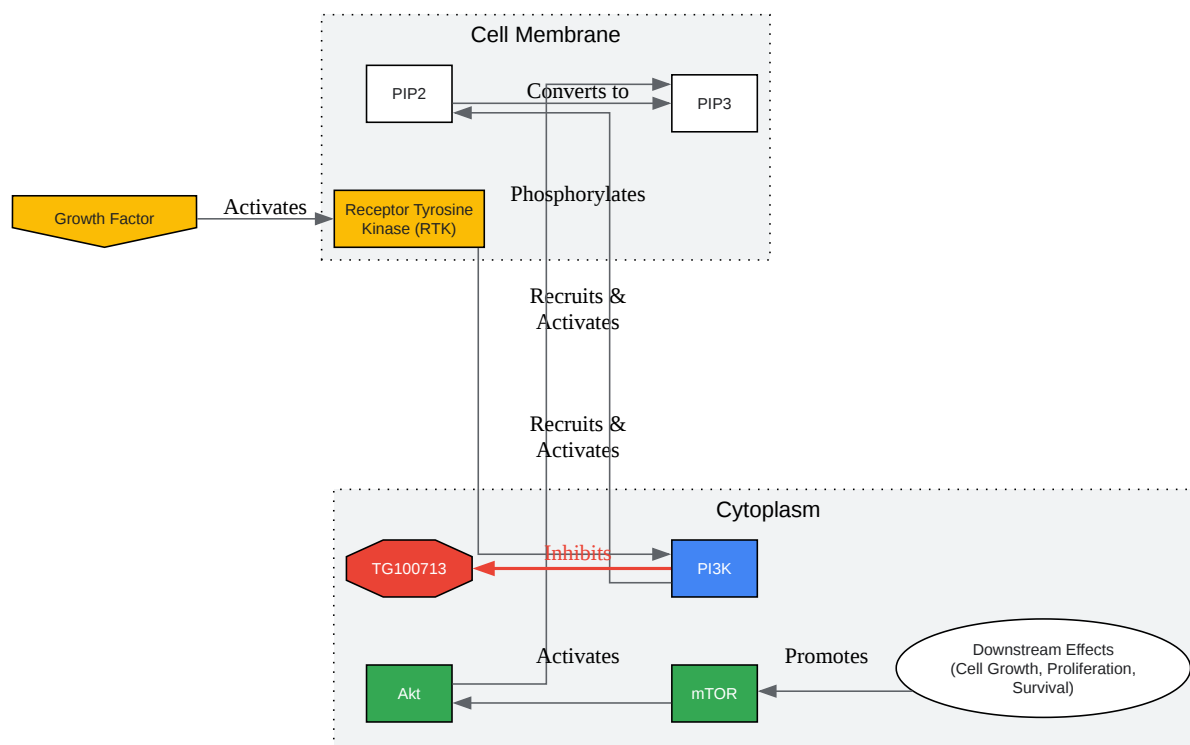
The table below details the half-maximal inhibitory concentrations (IC₅₀) of TG100713 against the four Class I PI3K isoforms.

PI3K Isoform	IC ₅₀ (nM)
PI3K δ	24[3][4]
PI3K γ	50[3][4]
PI3K α	165[3][4]
PI3K β	215[3][4]

Mechanism of Action: The PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.^[5] Upon activation by upstream signals such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane.^[5] This recruitment leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex.^[5]

By inhibiting PI3K, TG100713 prevents the production of PIP₃, thereby blocking the activation of Akt and the subsequent downstream signaling events. This interruption of the PI3K/Akt/mTOR pathway ultimately leads to the inhibition of cell proliferation and other cellular processes that are dependent on this signaling axis.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by TG100713.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of PI3K inhibitors like TG100713.

In Vitro Kinase Assay

This protocol outlines a method to determine the IC₅₀ of TG100713 against specific PI3K isoforms.

Objective: To quantify the inhibitory effect of TG100713 on the enzymatic activity of recombinant PI3K isoforms.

Materials:

- Recombinant human PI3K isoforms (α , β , δ , γ)
- Phosphatidylinositol (PI) substrate
- Adenosine triphosphate (ATP), [γ -³²P]ATP or luminescence-based ATP detection system (e.g., Kinase-Glo®)
- TG100713 stock solution (e.g., 10 mM in DMSO)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- 96-well assay plates
- Scintillation counter or luminometer

Procedure:

- Compound Dilution: Prepare a serial dilution of TG100713 in DMSO. A typical starting concentration might be 100 μ M, diluted in 10-fold steps. Further dilute these into the assay buffer to the final desired concentrations.
- Reaction Setup: To each well of a 96-well plate, add the following in order:
 - Assay buffer
 - Diluted TG100713 or DMSO (for control wells)
 - Recombinant PI3K enzyme
 - PI substrate

- **Initiate Reaction:** Start the kinase reaction by adding ATP (spiked with [γ - 32 P]ATP if using radiometric detection). A typical ATP concentration is 3 μ M.[\[4\]](#)
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
- **Stop Reaction & Detect Signal:**
 - **Luminescence Method:** Add the ATP detection reagent (e.g., Kinase-Glo®) to quench the reaction and measure the remaining ATP via luminescence.[\[4\]](#) A lower luminescence signal indicates higher kinase activity (more ATP consumed).
 - **Radiometric Method:** Stop the reaction with a solution like 1N HCl. Spot the reaction mixture onto a membrane (e.g., P81 phosphocellulose paper), wash away unincorporated [γ - 32 P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each TG100713 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol describes a method to assess the effect of TG100713 on the proliferation of cultured cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[\[4\]](#)

Objective: To measure the anti-proliferative activity of TG100713 on a specific cell line.

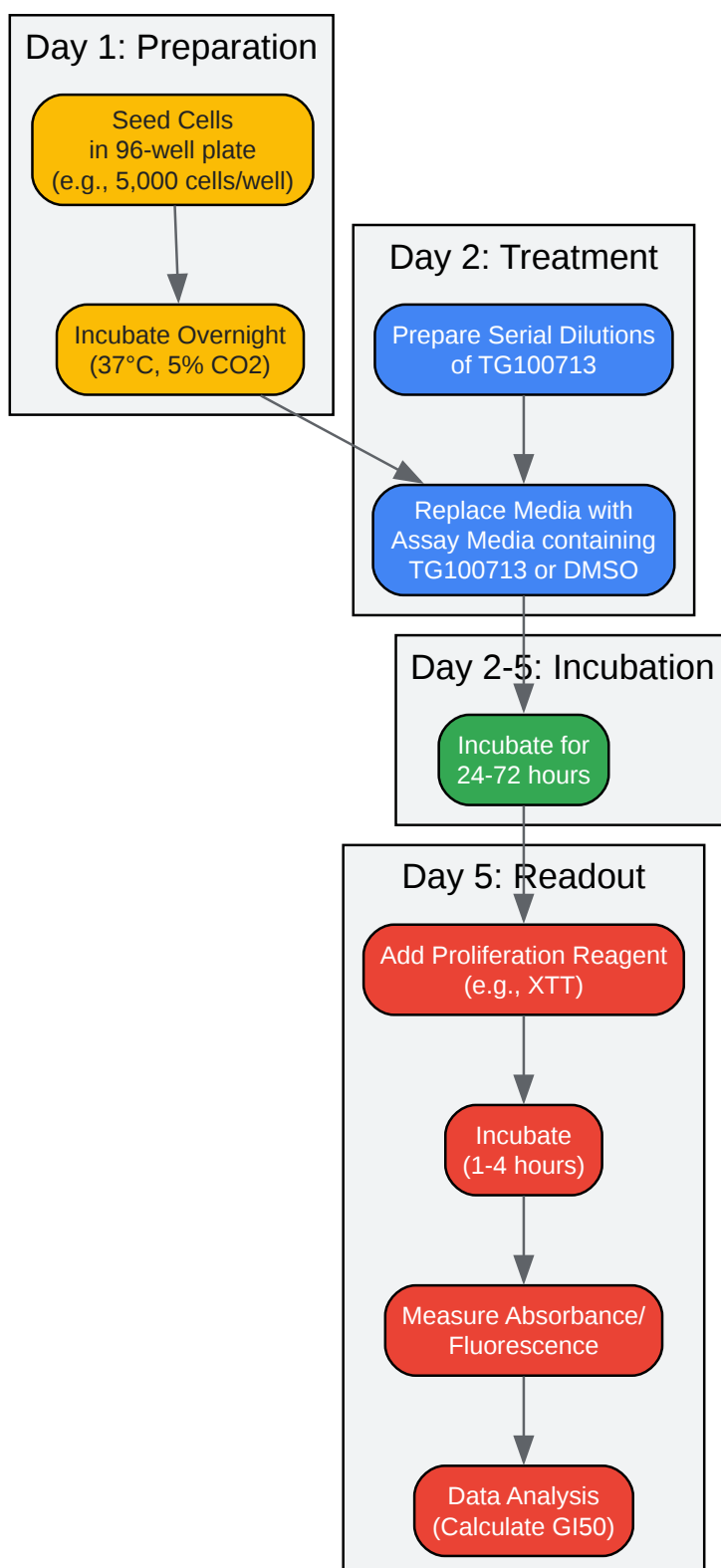
Materials:

- HUVECs or other relevant cell line
- Complete cell culture medium
- Assay medium (e.g., culture medium with 0.5% serum and 50 ng/mL VEGF)[\[4\]](#)
- TG100713 stock solution (10 mM in DMSO)

- 96-well clear-bottom cell culture plates
- Cell proliferation reagent (e.g., XTT, MTS, or resazurin-based assays)
- Plate reader (spectrophotometer or fluorometer)

Procedure:

- **Cell Seeding:** Plate cells (e.g., HUVECs at 5,000 cells/well) in a 96-well plate with complete culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[\[4\]](#)
- **Compound Treatment:** The next day, remove the complete medium and replace it with assay medium containing various concentrations of TG100713 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.[\[4\]](#)
- **Incubation:** Return the plate to the incubator and culture for 24, 48, or 72 hours.[\[4\]](#)
- **Measure Proliferation:** At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions. This typically involves a 1-4 hour incubation. The reagent is metabolically converted by viable cells into a colored or fluorescent product.
- **Data Acquisition:** Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- **Data Analysis:** Subtract the background reading (from wells with medium only). Normalize the data to the vehicle control wells (representing 100% proliferation). Plot the normalized values against the inhibitor concentration to determine the concentration at which cell proliferation is inhibited by 50% (GI₅₀).



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Caption: General workflow for a cell-based proliferation assay.

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